Pirazolidina-3,5-diona

Descripción general

Descripción

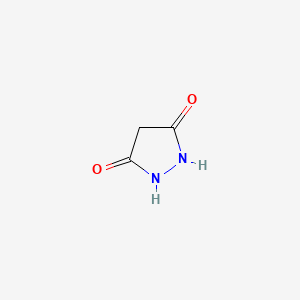

Pyrazolidine-3,5-dione is a heterocyclic compound that has garnered significant attention due to its diverse biological and pharmacological activities. It is a five-membered ring structure containing two nitrogen atoms and two carbonyl groups at positions 3 and 5. This compound is known for its therapeutic potential, particularly in the treatment of inflammatory conditions and microbial infections .

Synthetic Routes and Reaction Conditions:

Hydrazine and Diethyl Malonate Method: One common method involves the reaction of hydrazine or phenylhydrazine with diethyl malonate in the presence of ethanol and a few drops of acetic acid.

Magnesium Catalysis: Another method utilizes magnesium acetylacetonate as a catalyst in a water medium.

PIDA-Mediated N–N Bond Formation: This novel method involves the oxidative dehydrogenative N–N bond formation using PIDA (phenyliodine diacetate) from dianilide precursors.

Industrial Production Methods:

- Industrial production often employs scalable and cost-effective methods such as the magnesium catalysis route due to its high yield and mild reaction conditions .

Types of Reactions:

Oxidation: Pyrazolidine-3,5-dione can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Substitution reactions, particularly at the nitrogen atoms, can be achieved using various alkylating agents.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Alkylating Agents: Methyl iodide, ethyl bromide.

Major Products:

Aplicaciones Científicas De Investigación

Pyrazolidine-3,5-dione has been extensively studied for its applications in various fields:

Mecanismo De Acción

Target of Action

Pyrazolidine-3,5-dione primarily targets the enzyme phosphoenolpyruvate carboxylase (PEPC), which is a key enzyme in the C4 photosynthetic pathway . This enzyme is of significant interest as it is found in many of the world’s most invasive weeds, making it a valuable target for the development of selective herbicides .

Mode of Action

Pyrazolidine-3,5-dione interacts with its target, phosphoenolpyruvate carboxylase, by inhibiting its function . This inhibition is achieved through the compound’s ability to bind to the enzyme and prevent it from catalyzing the conversion of phosphoenolpyruvate (PEP) to oxaloacetate . This interaction results in a disruption of the C4 photosynthetic pathway .

Biochemical Pathways

The primary biochemical pathway affected by Pyrazolidine-3,5-dione is the C4 photosynthetic pathway . By inhibiting the function of phosphoenolpyruvate carboxylase, Pyrazolidine-3,5-dione prevents the conversion of PEP to oxaloacetate, a crucial step in the C4 photosynthetic pathway . This disruption can lead to downstream effects such as reduced photosynthetic efficiency and growth in plants .

Result of Action

The primary result of Pyrazolidine-3,5-dione’s action is the inhibition of phosphoenolpyruvate carboxylase, leading to a disruption of the C4 photosynthetic pathway . This disruption can lead to reduced photosynthetic efficiency and growth in plants . Additionally, Pyrazolidine-3,5-dione has been found to have anticancer activity, with studies showing that it can cause cell death in approximately 50% of cells after 24 hours of treatment .

Análisis Bioquímico

Biochemical Properties

Pyrazolidine-3,5-dione has been shown to interact with various enzymes and proteins. For instance, it has been identified as a potential inhibitor of PEPC . This interaction is believed to be due to the compound’s ability to bind to the enzyme, thereby inhibiting its activity .

Cellular Effects

The effects of Pyrazolidine-3,5-dione on cells are primarily related to its anti-inflammatory and antibacterial properties . It has been shown to have significant anti-inflammatory activity, which suggests that it may influence cell signaling pathways and gene expression related to inflammation .

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, such as enzymes, and potentially influencing changes in gene expression .

Temporal Effects in Laboratory Settings

Given its potential as an inhibitor of PEPC, it may have long-term effects on cellular function, particularly in relation to C4 photosynthesis .

Metabolic Pathways

Pyrazolidine-3,5-dione is believed to interact with the metabolic pathway of C4 photosynthesis, specifically through its inhibition of the enzyme PEPC . This could potentially affect metabolic flux or metabolite levels.

Comparación Con Compuestos Similares

Phenylbutazone: Known for its anti-inflammatory properties, used in the treatment of arthritis.

Sulfinpyrazone: A uricosuric agent used in the treatment of gout.

Oxyphenbutazone: An anti-inflammatory drug similar to phenylbutazone.

Uniqueness:

Actividad Biológica

Pyrazolidine-3,5-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its anticancer, anti-inflammatory, and antimicrobial properties, supported by data tables and relevant research findings.

Overview of Pyrazolidine-3,5-dione

Pyrazolidine-3,5-dione derivatives are known for their wide range of pharmacological activities. They are particularly noted for their roles in the development of various therapeutic agents targeting conditions such as cancer, inflammation, and infectious diseases. The compound's structure allows it to interact with multiple biological targets, making it a valuable subject for research.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolidine-3,5-dione derivatives. For instance, a study investigating the effects of synthesized pyrazolidine-3,5-dione on MCF-7 breast cancer cells revealed that treatment with 40 μM concentrations resulted in approximately 50% cell death after 24 hours. This was significantly higher compared to control groups .

Case Study: MCF-7 Cell Line

| Concentration (μM) | Cell Viability (%) | Observations |

|---|---|---|

| 0 (Control) | 100 | No effect |

| 10 | 95 | No significant difference |

| 20 | 85 | Moderate reduction |

| 40 | 50 | Significant cell death |

The study indicated that both pyrazolidine-3,5-dione and its phenyl derivative exhibited similar efficacy in reducing cancer cell proliferation .

Anti-inflammatory Activity

Pyrazolidine-3,5-dione derivatives have also been evaluated for their anti-inflammatory properties. A study synthesized various derivatives and assessed their anti-inflammatory activity using the carrageenan-induced paw edema method. Some derivatives demonstrated significant reductions in inflammation compared to controls .

Anti-inflammatory Activity Results

| Compound | Inhibition (%) | Notes |

|---|---|---|

| RS-2 | 75 | High anti-inflammatory activity |

| RS-6 | 60 | Moderate activity |

| RS-9 | 55 | Moderate activity |

These results suggest that specific substitutions on the pyrazolidine ring can enhance anti-inflammatory effects .

Antimicrobial Activity

The antimicrobial efficacy of pyrazolidine-3,5-dione derivatives has been extensively studied. For example, synthesized compounds were screened against various bacterial strains. Notably, compound 4d exhibited a minimum inhibitory concentration (MIC) of 0.5 μg/mL against Staphylococcus aureus, outperforming standard antibiotics like ciprofloxacin .

Antimicrobial Activity Summary

| Compound | Target Pathogen | MIC (μg/mL) | Comparison |

|---|---|---|---|

| 4d | Staphylococcus aureus | 0.5 | Higher than ciprofloxacin |

| 2b | Candida albicans | 0.5 | Higher than clotrimazole |

These findings indicate the potential of pyrazolidine-3,5-dione derivatives as novel antimicrobial agents .

Propiedades

IUPAC Name |

pyrazolidine-3,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2O2/c6-2-1-3(7)5-4-2/h1H2,(H,4,6)(H,5,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNTVKOMHCDKATN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NNC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101346761 | |

| Record name | 3,5-Pyrazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101346761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4744-71-2 | |

| Record name | 3,5-Pyrazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101346761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pyrazolidine-3,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.